4-chloro-N,N-bis(cyanomethyl)-2-nitrobenzamide
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Overview
Description
4-chloro-N,N-bis(cyanomethyl)-2-nitrobenzamide is a chemical compound with the molecular formula C11H7ClN4O3 It is known for its unique structure, which includes a chloro group, two cyanomethyl groups, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-bis(cyanomethyl)-2-nitrobenzamide typically involves the reaction of 4-chloro-2-nitrobenzoic acid with cyanomethylating agents under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzoic acid, followed by the addition of a cyanomethylating agent like chloroacetonitrile. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,N-bis(cyanomethyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-chloro-N,N-bis(cyanomethyl)-2-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N,N-bis(cyanomethyl)-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N,N-bis(2-cyanoethyl)benzenesulfonamide
- 3-chloro-N,N-bis(cyanomethyl)benzamide
- 2-chloro-N-cyanomethyl-N-ethyl-4-nitrobenzamide
- N,N-bis(cyanomethyl)-4-nitrobenzamide
Uniqueness
The presence of both cyanomethyl and nitro groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
Molecular Formula |
C11H7ClN4O3 |
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Molecular Weight |
278.65 g/mol |
IUPAC Name |
4-chloro-N,N-bis(cyanomethyl)-2-nitrobenzamide |
InChI |
InChI=1S/C11H7ClN4O3/c12-8-1-2-9(10(7-8)16(18)19)11(17)15(5-3-13)6-4-14/h1-2,7H,5-6H2 |
InChI Key |
OVAHPNYFCVVRHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
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